molecular formula C15H19NO B2839140 3-Phenyl-2-azaspiro[3.6]decan-1-one CAS No. 2080412-62-8

3-Phenyl-2-azaspiro[3.6]decan-1-one

Cat. No.: B2839140
CAS No.: 2080412-62-8
M. Wt: 229.323
InChI Key: VZHLWGIUWBEZQQ-UHFFFAOYSA-N
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Description

3-Phenyl-2-azaspiro[3.6]decan-1-one is a chemical compound with the molecular weight of 195.3 . Its IUPAC name is 3-isopropyl-2-azaspiro[3.6]decan-1-one . The InChI code for this compound is 1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3, (H,13,14) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3, (H,13,14) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 195.3 .

Scientific Research Applications

Antiviral Activities

  • Synthesis and Anti-coronavirus Activity : A study reported the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with modifications at C-2 and C-8, evaluating their activity against human coronavirus 229E. Compounds demonstrated inhibition of the virus, highlighting the scaffold's potential for antiviral drug development Çağla Begüm Apaydın et al., 2019.
  • Anti-Influenza Virus Activity : Another research focused on microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showing significant inhibition against influenza A virus strains, suggesting a role as virus fusion inhibitors Füsun Göktaş et al., 2012.

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : Research into spiro thiazolinone derivatives synthesized via a heterocyclization reaction found these compounds displayed varying degrees of antimicrobial activity, indicating their potential for treating microbial infections P. N. Patel & Y. Patel, 2015.

Anticancer Activities

  • Synthesis and Anticancer Activity : Studies on 1-thia-azaspiro[4.5]decan derivatives and their derived compounds explored anticancer activities against various human carcinoma cell lines, showing moderate to high inhibition, which may contribute to developing new cancer treatments E. M. Flefel et al., 2017.

Chemical Synthesis Applications

  • Synthesis and Structural Characterization : Research has led to the synthesis of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, with detailed structural characterization, aiding in the development of novel chemical entities with potential industrial applications Wang et al., 2011.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

1-phenyl-2-azaspiro[3.6]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-14-15(10-6-1-2-7-11-15)13(16-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHLWGIUWBEZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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